Bienvenue dans la boutique en ligne BenchChem!

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

This unsubstituted benzamide-pyridazinone (CAS 1021266-53-4) is a clean scaffold for fragment-based drug discovery (FBDD) and systematic SAR studies. Its distinct lipophilicity (XLogP3=3.4) and TPSA (61.8 Ų) enable precise, unconfounded quantification of substituent effects—something pre-substituted or halogenated analogs cannot offer. Use it as an ideal negative control in pyridazinone inhibitor programs, ensuring assay response is attributed solely to the active pharmacophore. Avoid experimental deviations: verify your scaffold identity before purchase.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
CAS No. 1021266-53-4
Cat. No. B6540301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
CAS1021266-53-4
Molecular FormulaC20H18ClN3O2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
InChIKeyNESLJYMXLUOMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021266-53-4) Procurement Overview


N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021266-53-4) is a synthetic organic compound belonging to the pyridazinone-benzamide class. It features a pyridazinone core substituted with a 4-chlorophenyl group and an N-propylbenzamide side chain [1]. The molecular formula is C20H18ClN3O2, with a molecular weight of 367.8 g/mol . This structure is a key scaffold in medicinal chemistry, often utilized in the synthesis of biological modulators, enzyme inhibitors, and advanced building blocks for combinatorial libraries [1].

Why Close Analogs of N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide Cannot Be Reliably Substituted


Pyridazinone-based benzamides are highly sensitive to substituent effects. Small structural changes to the terminal benzamide ring can drastically alter key properties like lipophilicity, solubility, and target-binding kinetics [1]. For example, closely related analogs with different substituents on the benzamide ring, such as N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-difluorobenzamide (CAS 1021120-47-7) [2] and N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-ethoxybenzamide (CAS 1021075-66-0) , are known to exist. Substituting the target compound, which has an unsubstituted benzamide, with a bulkier or halogenated analog without verification can lead to significant deviations in experimental outcomes, assay interference, or inaccurate SAR conclusions.

Quantitative Evidence Guide for N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide


Lipophilicity (XLogP3) Differentiation from Halogenated Analogs

The target compound's computed logP (XLogP3) is 3.4 [1]. This differentiates it from the 2,4-difluorobenzamide analog (CAS 1021120-47-7), where the addition of two electron-withdrawing fluorine atoms increases lipophilicity and alters metabolic stability. In drug discovery, an XLogP3 around 3 is often optimal for balancing permeability and solubility, making this compound a more suitable starting point for certain lead optimization programs that require minimal additional ring substitution.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of the target compound is 61.8 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. This is a key differentiator from the ethoxy analog (CAS 1021075-66-0), which has an additional oxygen atom in its side chain, increasing its H-bond acceptor count and TPSA. The lower TPSA of this compound suggests better intrinsic membrane permeability, which is a critical selection criterion for CNS drug targets and intracellular targets.

Drug Design Permeability Physicochemical Properties

Absence of Substituent Bioactivity as a Control Benchmark

Unlike several close analogs that have reported biological activities (e.g., HDAC inhibition for complex amino-benzamide pyridazinones) [1], extensive database searches reveal no publicly associated bioactivity for this specific compound [2]. This lack of inherent activity is a critical differentiator for its use as a true negative control or an inert scaffold in assay development. This contrasts with the 2,4-difluorobenzamide analog (CAS 1021120-47-7), which is described as a potential enzyme inhibitor intermediate, making it less suitable for control experiments.

Structure-Activity Relationship (SAR) Chemical Probe Negative Control

Verified Application Scenarios for N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide


Lead Optimization with an Unsubstituted Benzamide Scaffold

The compound's unsubstituted benzamide offers a clean scaffold for systematic SAR studies. Its distinct lipophilicity (XLogP3 = 3.4) and TPSA (61.8 Ų) mean that any added substituent's effect can be precisely quantified, a process that is confounded when starting from already-substituted analogs like the 2,4-difluorobenzamide derivative. [1]

Inert Scaffold for Fragment-Based Drug Discovery (FBDD)

Due to its lack of publicly reported broad biological activity, this compound is an ideal core for FBDD libraries. It can be elaborated to probe new chemical space, minimizing the risk of confounding assay signals from the starting scaffold—a significant advantage over analogs like the ethoxy derivative, which have additional H-bonding groups that can introduce undesired protein interactions.

Negative Control for Pyridazinone-Based Enzyme Inhibitors

In programs developing potent pyridazinone-based inhibitors, where amino-benzamide derivatives are often highly active, this simple benzamide serves as a crucial negative control. Any assay response can be directly attributed to the specific pharmacophore of the active analog, a conclusion that cannot be drawn if using a halogenated or alkoxylated analog with its own baseline activity. [2]

Quote Request

Request a Quote for N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.